molecular formula C10H9IO2 B8204507 4-Iodo-7-methoxyindan-1-one CAS No. 1391118-96-9

4-Iodo-7-methoxyindan-1-one

Cat. No.: B8204507
CAS No.: 1391118-96-9
M. Wt: 288.08 g/mol
InChI Key: OCJBUXFIDXIPLZ-UHFFFAOYSA-N
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Description

4-Iodo-7-methoxyindan-1-one is an organic compound with the molecular formula C10H9IO2. It is a derivative of indanone, characterized by the presence of an iodine atom at the fourth position and a methoxy group at the seventh position on the indanone ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-7-methoxyindan-1-one typically involves the iodination of 7-methoxyindan-1-one. A common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a moderate level to ensure selective iodination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yield and purity. Industrial processes may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-7-methoxyindan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products

    Substitution Reactions: Products include various substituted indanones depending on the nucleophile used.

    Oxidation Reactions: Major products are carboxylic acids or ketones.

    Reduction Reactions: Alcohols or other reduced derivatives are formed.

Scientific Research Applications

4-Iodo-7-methoxyindan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Iodo-7-methoxyindan-1-one involves its interaction with various molecular targets. The iodine atom and methoxy group influence its reactivity and binding affinity to biological molecules. The compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways. These interactions can result in the modulation of enzyme activities, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-7-methoxyindan-1-one
  • 3-Iodo-4-methoxybenzyl alcohol
  • 3-Iodo-4-methoxybenzoic acid

Comparison

4-Iodo-7-methoxyindan-1-one is unique due to the specific positioning of the iodine and methoxy groups on the indanone ring. This structural arrangement imparts distinct reactivity and properties compared to similar compounds. For instance, 4-Bromo-7-methoxyindan-1-one, while similar, has different reactivity due to the presence of bromine instead of iodine. The methoxy group at the seventh position also influences the electronic properties and steric effects, making this compound a valuable compound for targeted chemical synthesis and research applications.

Properties

IUPAC Name

4-iodo-7-methoxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJBUXFIDXIPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)I)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391118-96-9
Record name 1391118-96-9
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